Hth-01-091 (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HTH-01-091 (TFA) is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK). It has an IC50 value of 10.5 nM, making it highly effective in inhibiting MELK activity . This compound also inhibits other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 . HTH-01-091 (TFA) is primarily used in breast cancer research due to its ability to inhibit cell proliferation in various breast cancer cell lines .
準備方法
The synthesis of HTH-01-091 (TFA) involves multiple steps, including the formation of the pyrimido[5,4-c]quinolin-2(1H)-one core structure and subsequent functionalization . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
化学反応の分析
HTH-01-091 (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
HTH-01-091 (TFA) has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: Employed in cell biology studies to investigate the role of MELK and other kinases in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of breast cancer and other cancers due to its ability to inhibit cancer cell growth.
作用機序
HTH-01-091 (TFA) exerts its effects by selectively inhibiting maternal embryonic leucine zipper kinase (MELK). It binds to the ATP-binding site of MELK, preventing the phosphorylation of downstream targets involved in cell proliferation and survival . This inhibition leads to the degradation of MELK and a reduction in cancer cell growth . The compound also inhibits other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2, which may contribute to its overall anti-cancer effects .
類似化合物との比較
HTH-01-091 (TFA) is unique in its high selectivity and potency for MELK inhibition compared to other similar compounds. Some similar compounds include:
OTSSP167: Another MELK inhibitor, but with lower selectivity and higher off-target effects.
NVS-MELK8a: A MELK inhibitor with comparable potency but different chemical structure and selectivity profile.
JW-7-25-1: A MELK inhibitor with reduced inhibition of select off-target kinases compared to HTH-01-091 (TFA).
HTH-01-091 (TFA) stands out due to its high selectivity and potency, making it a valuable tool in cancer research and drug development .
特性
分子式 |
C28H29Cl2F3N4O4 |
---|---|
分子量 |
613.5 g/mol |
IUPAC名 |
9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H28Cl2N4O2.C2HF3O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17;3-2(4,5)1(6)7/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34);(H,6,7) |
InChIキー |
CLJBZXGJEZIMTK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。